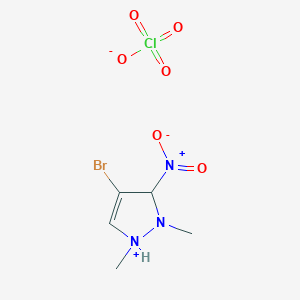![molecular formula C29H33N B14396012 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine CAS No. 89931-09-9](/img/structure/B14396012.png)
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine is a complex organic compound that belongs to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique structure with a hexyl chain and a phenyl group, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a hexyl-substituted benzaldehyde with an aniline derivative, followed by cyclization and hydrogenation steps to form the final acridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated acridine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, it may inhibit specific enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Phenylacridine: A similar compound with a phenyl group at the 9-position.
Acridine Orange: A derivative used as a dye and in biological staining.
Uniqueness
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and phenyl group enhances its hydrophobicity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89931-09-9 |
|---|---|
分子式 |
C29H33N |
分子量 |
395.6 g/mol |
IUPAC名 |
12-hexyl-7-phenyl-6,8,9,10-tetrahydro-5H-benzo[c]acridine |
InChI |
InChI=1S/C29H33N/c1-2-3-4-12-21-30-27-18-11-10-17-25(27)28(23-14-6-5-7-15-23)26-20-19-22-13-8-9-16-24(22)29(26)30/h5-9,13-16,18H,2-4,10-12,17,19-21H2,1H3 |
InChIキー |
GGTGWVDHIRXSAE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=CCCCC2=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)

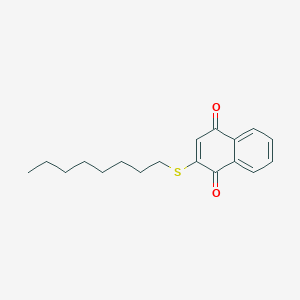


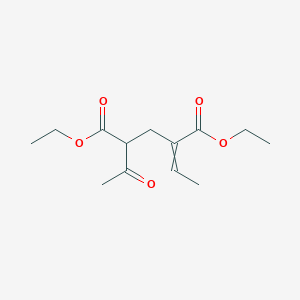


![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
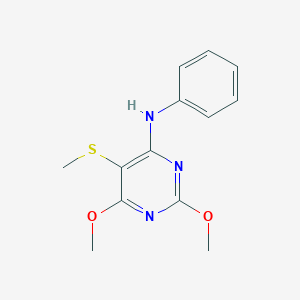
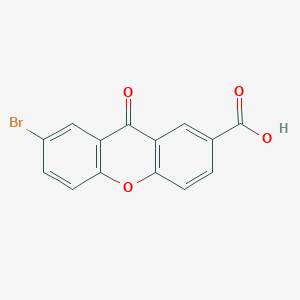
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)

